2-(Cyclobutylmethoxy)phenol
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Overview
Description
2-(Cyclobutylmethoxy)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound characterized by the presence of a cyclobutylmethoxy group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a cyclobutylmethoxy group is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable leaving group on the aromatic ring .
Another method involves the use of phenyl boronic acids and magnetic nanoparticles as catalysts. This approach offers mild reaction conditions and high efficiency, making it suitable for laboratory-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
2-(Cyclobutylmethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and chelating metal ions, thereby preventing oxidative stress.
Anti-inflammatory Activity: It inhibits the activity of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: The compound disrupts bacterial cell walls and interferes with DNA replication, leading to bacterial cell death.
Comparison with Similar Compounds
2-(Cyclobutylmethoxy)phenol can be compared with other phenolic compounds such as:
Phenol: A simpler structure with similar antioxidant and antimicrobial properties.
Hydroquinone: Known for its strong reducing properties and use in photographic development.
Quinones: Oxidized derivatives of phenols with applications in organic synthesis and biochemistry.
The uniqueness of this compound lies in its cyclobutylmethoxy group, which imparts specific chemical and physical properties that differentiate it from other phenolic compounds .
Properties
IUPAC Name |
2-(cyclobutylmethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9,12H,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDTMQPNVETHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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